(2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid
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Overview
Description
(2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a pyrrolidine ring and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the functional groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a diamine or an amino acid derivative.
Introduction of Functional Groups: The methyoxycarbonylamino and methylbutonyl groups can be introduced through various reactions, such as esterification, amidation, and alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow for specific binding to target proteins, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity make it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The functional groups in the compound allow for specific binding to these targets, leading to the modulation of their activity. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
- (2R-5R)-2-[(1R)-1-(Methoxymethoxy)-3-butyn-1-yl]-5-[(1R)-1-(methoxymethoxy)tridecyl]tetrahydrofuran
- Tertiary butyl esters
Uniqueness
Compared to similar compounds, (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C13H22N2O5 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2R,5R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m1/s1 |
InChI Key |
PNAXKGVRCAXIJK-OPRDCNLKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)[C@@H](C(C)C)NC(=O)OC)C(=O)O |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O |
Origin of Product |
United States |
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